Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane
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Overview
Description
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is an organosilicon compound that features a cyclopentadienyl ring substituted with both a trimethylsilyl and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the introduction of tributylstannyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin and silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements.
Mechanism of Action
The mechanism by which Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane exerts its effects involves the interaction of its silyl and stannyl groups with other molecules. The trimethylsilyl group can undergo rapid sigmatropic rearrangement, leading to fluxional behavior, while the tributylstannyl group can participate in organotin chemistry, forming stable complexes with metals and other elements .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tributylstannyl group.
Tributylstannyl cyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is unique due to the presence of both trimethylsilyl and tributylstannyl groups, which confer distinct chemical reactivity and stability. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
109386-56-3 |
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Molecular Formula |
C20H40SiSn |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C8H13Si.3C4H9.Sn/c1-9(2,3)8-6-4-5-7-8;3*1-3-4-2;/h4-7H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
MMWYHQAXZVBYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1(C=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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